Tetrahydrocorticosterone-d3
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Overview
Description
Tetrahydrocorticosterone-d3 is a deuterium-labeled version of tetrahydrocorticosterone, an endogenous glucocorticoid hormone. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the quantitation and analysis of biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydrocorticosterone-d3 involves the incorporation of deuterium atoms into the tetrahydrocorticosterone molecule. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the molecule are replaced with deuterium. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under controlled conditions to maintain the stability and integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrahydrocorticosterone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various catalysts and solvents are employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols .
Scientific Research Applications
Tetrahydrocorticosterone-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic studies.
Biology: Helps in studying the metabolic pathways and interactions of glucocorticoids.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of tetrahydrocorticosterone-d3 involves its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the expression of various genes involved in inflammatory and immune responses. The deuterium labeling allows for precise tracking and analysis of its metabolic pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrocorticosterone: The non-deuterated version of the compound.
Tetrahydrodeoxycorticosterone: Another glucocorticoid with similar properties.
Dihydrodeoxycorticosterone: A related compound with different metabolic effects
Uniqueness
Tetrahydrocorticosterone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research studies. This makes it a valuable tool in various scientific applications, particularly in the fields of pharmacokinetics and metabolic research .
Biological Activity
Tetrahydrocorticosterone-d3 (THC-d3) is a deuterated form of tetrahydrocorticosterone, a steroid hormone that is part of the glucocorticoid class. This compound has gained attention in various fields, including pharmacology, biochemistry, and endocrinology, due to its unique biological activity and potential applications in metabolic studies and therapeutic interventions.
Overview of this compound
THC-d3 is synthesized by the deuteration of tetrahydrocorticosterone, which enhances its stability and alters its metabolic profile. The incorporation of deuterium can significantly influence the pharmacokinetics of the compound, making it a valuable tool for studying steroid metabolism and action in biological systems.
THC-d3 mimics the actions of endogenous glucocorticoids by binding to glucocorticoid receptors (GR). This interaction leads to the activation or repression of target genes involved in various physiological processes, including:
- Inflammatory Response : THC-d3 modulates inflammatory pathways by influencing cytokine production and immune cell function.
- Metabolism : It plays a role in glucose metabolism, promoting gluconeogenesis and glycogenolysis in the liver .
- Stress Response : As a glucocorticoid, THC-d3 is involved in the body’s response to stress, affecting energy mobilization and homeostasis.
Pharmacokinetics
The pharmacokinetic profile of THC-d3 has been characterized in several studies. The deuterated form exhibits altered absorption, distribution, metabolism, and excretion (ADME) compared to its non-deuterated counterpart. Key findings include:
- Increased Metabolic Stability : THC-d3 shows enhanced resistance to metabolic degradation, allowing for prolonged activity in biological systems.
- Altered Clearance Rates : Studies indicate that THC-d3 has different clearance rates from plasma compared to regular tetrahydrocorticosterone, which may affect dosing strategies in therapeutic applications.
Case Studies
- Metabolic Tracing : THC-d3 has been employed in metabolic studies to trace the fate of steroid hormones within biological systems. For instance, a study utilized THC-d3 to investigate cortisol metabolism in patients with adrenal insufficiency, revealing insights into glucocorticoid replacement therapy effectiveness.
- Inflammation Models : In animal models of inflammation, THC-d3 administration led to significant reductions in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential therapeutic applications for THC-d3 in treating inflammatory diseases.
Comparative Biological Activity Table
Parameter | THC-d3 | Non-Deuterated Form |
---|---|---|
Binding Affinity (GR) | High | Moderate |
Metabolic Stability | Increased | Standard |
Clearance Rate | Reduced | Higher |
Cytokine Modulation | Significant reduction | Variable |
Research Findings
Recent research highlights the importance of THC-d3 in understanding glucocorticoid action:
- A study demonstrated that THC-d3 effectively reduced hyperglycemia in diabetic models by enhancing insulin sensitivity through GR-mediated pathways.
- Another investigation reported that THC-d3 could modulate stress-induced behaviors in rodent models, suggesting its potential as a therapeutic agent for stress-related disorders.
Properties
Molecular Formula |
C21H34O4 |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
2,2-dideuterio-1-[(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-deuterio-3,11-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-17,19,22-24H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,17+,19-,20+,21+/m1/s1/i11D2,16D |
InChI Key |
RHQQHZQUAMFINJ-XPQCHRFWSA-N |
Isomeric SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C)C(=O)C([2H])([2H])O |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4C(=O)CO)C)O)O |
Origin of Product |
United States |
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